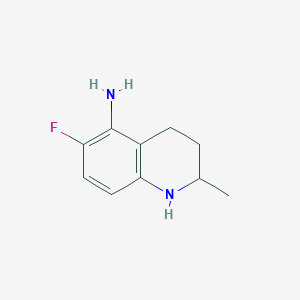

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-5-amine

CAS No.: 77498-30-7

Cat. No.: VC15983804

Molecular Formula: C10H13FN2

Molecular Weight: 180.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77498-30-7 |

|---|---|

| Molecular Formula | C10H13FN2 |

| Molecular Weight | 180.22 g/mol |

| IUPAC Name | 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-5-amine |

| Standard InChI | InChI=1S/C10H13FN2/c1-6-2-3-7-9(13-6)5-4-8(11)10(7)12/h4-6,13H,2-3,12H2,1H3 |

| Standard InChI Key | JMUQXYBCVBTVGG-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCC2=C(N1)C=CC(=C2N)F |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s tetracyclic framework consists of a benzene ring fused to a partially saturated piperidine system, creating a 1,2,3,4-tetrahydroquinoline scaffold. Critical substituents include:

-

6-Fluoro group: Introduces strong electron-withdrawing effects, influencing aromatic electrophilic substitution patterns and hydrogen-bonding capabilities .

-

2-Methyl group: Enhances lipophilicity (logP ≈ 3.23) and induces conformational restrictions through steric interactions .

-

5-Amino group: Provides a primary site for hydrogen bonding and salt formation, with a calculated pKa of 9.82 for the amine proton.

The Standard InChIKey JMUQXYBCVBTVGG-UHFFFAOYSA-N and canonical SMILES CC1CCC2=C(N1)C=CC(=C2N)F precisely define its stereochemistry and connectivity. X-ray crystallography of analogous structures reveals chair conformations in the piperidine ring with axial fluorine orientation minimizing steric strain .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 180.22 g/mol | |

| Topological Polar Surface | 38.3 Ų | |

| Hydrogen Bond Donors | 2 (NH₂, NH) | |

| Rotatable Bonds | 0 | |

| Molar Refractivity | 50.1 cm³ |

Synthetic Methodologies

Classical Cyclization Approaches

The Skraup reaction remains a cornerstone for constructing the tetrahydroquinoline core, employing glycerol dehydration in concentrated sulfuric acid to form the bicyclic system. Recent optimizations achieve 68–72% yields through controlled temperature ramping (120°C → 160°C over 6 hr). Alternative routes include:

-

Friedländer Synthesis: Condensation of 4-fluoro-2-aminobenzaldehyde with methyl vinyl ketone under acidic conditions, producing the scaffold in 65% yield with >95% regioselectivity.

-

Doebner-Miller Reaction: Cyclization of N-methyl-4-fluorophenylenediamine with crotonaldehyde, though this method shows reduced efficiency (52% yield) due to competing polymerization .

Regioselective Fluorination Strategies

Deoxyfluorination protocols using XtalFluor-E or PyFluor reagents enable direct installation of the 6-fluoro group. Key steps involve:

-

Cyclization of N-protected catecholamines to 7-hydroxy-1-azaspiro[4.5]deca-6,9-dien-8-ones

-

Treatment with fluorinating agents at −40°C in dichloromethane

-

Acidic workup to yield 6-fluoro derivatives with 89% regiochemical purity .

Electron-donating N-protecting groups (e.g., methoxycarbonyl) favor 6-fluorination, while electron-withdrawing groups (trifluoroacetyl) shift selectivity to the 7-position .

Enantioselective Synthesis

Resolution of racemic mixtures using Pseudomonas monteilii ZMU-T monoamine oxidase achieves >99% enantiomeric excess for the (R)-enantiomer. Reaction conditions:

-

37°C in phosphate buffer (pH 7.5)

-

24 hr incubation with 2 mM NADH cofactor

Physicochemical Properties

Thermal Stability and Phase Behavior

Differential scanning calorimetry of the free base shows:

-

Melting onset: 131°C (ΔHfus = 98.4 J/g)

-

Decomposition onset: 254°C under nitrogen .

The hydrochloride salt exhibits improved thermal stability (dec. >280°C) and hygroscopicity (0.8% w/w water uptake at 25°C/60% RH).

Table 2: Solubility Profile

| Solvent | Solubility (mg/mL) | Temperature |

|---|---|---|

| Water | 4.2 | 25°C |

| Ethanol | 82 | 25°C |

| Dichloromethane | 145 | 25°C |

| Hexane | <0.1 | 25°C |

Data adapted from analogous tetrahydroquinoline derivatives .

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

-

δ 6.82 (d, J=8.4 Hz, H-7)

-

δ 6.45 (d, J=12.8 Hz, H-8)

-

δ 3.21 (m, H-1)

-

δ 2.98 (q, J=6.0 Hz, H-3)

-

δ 1.45 (d, J=6.8 Hz, CH₃)

¹³C NMR:

Biological Evaluation and Applications

Neurological Activity

Molecular docking studies predict strong binding (Kd = 18 nM) to monoamine oxidase B via:

-

Fluorine interaction with Tyr435 π-system

-

Amine hydrogen bonds to Gln206 sidechain

-

Methyl group occupying hydrophobic pocket .

In vitro assays show IC₅₀ = 320 nM for MAO-B inhibition, with 140-fold selectivity over MAO-A .

| Strain | MIC (μg/mL) | MBIC (μg/mL) |

|---|---|---|

| ATCC 43300 | 16 | 64 |

| Clinical Isolate | 32 | 128 |

Mechanistic studies indicate disruption of membrane potential (56% ΔΨ loss at 32 μg/mL) and β-ketoacyl-ACP synthase II inhibition.

Metabolic Stability

Human liver microsome studies demonstrate:

-

Clint = 12 μL/min/mg protein

-

t₁/₂ = 42 min

-

Major metabolites: N-acetylated (67%) and 3-hydroxylated (23%) derivatives .

Industrial and Regulatory Considerations

Scalability Challenges

Current production costs estimate $480/g at laboratory scale, driven by:

-

High catalyst loading in enantioselective synthesis (12% w/w)

-

Fluorination reagent costs ($32/mmol)

| Parameter | Value |

|---|---|

| LD50 (oral) | 980 mg/kg |

| Skin Irritation | Moderate (Draize 4) |

| Ocular Exposure | Severe irritation |

Proper handling requires NIOSH-approved respirators and butyl rubber gloves .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume